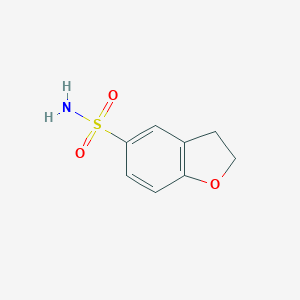

2,3-Dihydro-1-benzofuran-5-sulfonamide

Description

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWWLKULIVOPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447655 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112894-47-0 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthetic pathway for 2,3-Dihydro-1-benzofuran-5-sulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the sulfonation of 2,3-dihydrobenzofuran to form the key intermediate, 2,3-dihydrobenzofuran-5-sulfonyl chloride, followed by ammonolysis to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Sulfonylation of 2,3-Dihydrobenzofuran: 2,3-Dihydrobenzofuran is reacted with a sulfur trioxide-N,N-dimethylformamide complex, followed by treatment with thionyl chloride to yield 2,3-dihydrobenzofuran-5-sulfonyl chloride.

-

Ammonolysis: The resulting 2,3-dihydrobenzofuran-5-sulfonyl chloride is then treated with ammonia to produce the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data |

| 2,3-Dihydrobenzofuran-5-sulfonyl chloride | C₈H₇ClO₃S | 218.66 | 91.7 | Not reported | FDMS (MeOH) m/e: 218 (M+). Analysis for C₈H₇ClO₃S: Theory: C, 43.94; H, 3.23. Found: C, 44.14; H, 3.24.[1] |

| This compound | C₈H₉NO₃S | 199.23 | ~81 | 164-166 | FDMS (MeOH) m/e: 199 (M+). Analysis for C₈H₉NO₃S: Theory: C, 48.23; H, 4.55; N, 7.03. Found: C, 48.33; H, 4.47; N, 6.96.[1] |

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl chloride[1]

Materials:

-

2,3-Dihydrobenzofuran (6.0 g, 50 mmoles)

-

Sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmoles)

-

Thionyl chloride (7.2 g, 60 mmoles)

-

1,2-Dichloroethane (40 ml)

-

Water

-

Magnesium sulfate

Procedure:

-

To a 250 ml, 3-neck flask equipped with a nitrogen purge, add sulfur trioxide-N,N-dimethylformamide complex (9.2 g) and 1,2-dichloroethane (20 ml).

-

Stir the resulting slurry at room temperature.

-

Add 2,3-dihydrobenzofuran (6.0 g) dropwise to the slurry at room temperature.

-

Slowly heat the slurry to 85°C and monitor the reaction progress using thin-layer chromatography. The reaction is typically complete after one hour.

-

Allow the reaction slurry to cool to room temperature.

-

Add thionyl chloride (7.2 g) dropwise to the cooled slurry.

-

Slowly heat the reaction mixture to 75°C over the course of one hour.

-

After cooling to room temperature, add water (100 ml) to the slurry.

-

Separate the aqueous layer and extract it with 1,2-dichloroethane (3 x 25 ml).

-

Combine the organic layers, wash with water (25 ml), and dry over magnesium sulfate.

-

Filter the magnesium sulfate and wash with 1,2-dichloroethane.

-

Remove the 1,2-dichloroethane under vacuum to yield 2,3-dihydrobenzofuran-5-sulfonyl chloride. The reported yield for this step is 91.7%.

Step 2: Synthesis of this compound[1]

Materials:

-

2,3-Dihydrobenzofuran-5-sulfonyl chloride (from Step 1) in 1,2-dichloroethane solution

-

Gaseous ammonia (14.7 g)

-

1,2-Dichloroethane (20 ml)

-

Dry ice/acetone bath

Procedure:

-

Prepare a solution of gaseous ammonia (14.7 g) in 1,2-dichloroethane (20 ml) cooled in a dry ice/acetone bath.

-

To this cold ammonia solution, add the 1,2-dichloroethane solution containing the 2,3-dihydrobenzofuran-5-sulfonyl chloride obtained from Step 1.

-

Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Upon completion, the this compound can be isolated and purified using standard techniques such as filtration and recrystallization.

Synthesis Workflow

Caption: Overall synthesis pathway for this compound.

Logical Relationship of Synthesis Steps

Caption: Logical workflow of the synthesis process.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1-benzofuran-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dihydro-1-benzofuran-5-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. Key parameters including molecular structure, molecular weight, melting point, boiling point, acid dissociation constant (pKa), and lipophilicity (LogP) are presented in a structured format. This document also outlines detailed experimental protocols for the determination of these properties, adhering to internationally recognized standards. Furthermore, a generalized experimental workflow and the fundamental mechanism of action for sulfonamides are visually represented to aid in understanding the compound's characteristics and potential biological significance.

Chemical Identity and Structure

This compound is a synthetic organic compound featuring a dihydrobenzofuran scaffold linked to a sulfonamide functional group.

-

IUPAC Name: this compound

-

CAS Number: 112894-47-0[1]

-

Canonical SMILES: C1COC2=C1C=C(C=C2)S(=O)(=O)N[2]

-

InChIKey: YSWWLKULIVOPEP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 199.22 g/mol | [1] |

| Melting Point | 164-166 °C | |

| Boiling Point (Predicted) | 402.3 °C at 760 mmHg | |

| Density (Predicted) | 1.438 g/cm³ | |

| pKa (Predicted) | 10.34 ± 0.20 | |

| LogP (Predicted) | 0.5 |

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data are paramount in scientific research. The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pharmacopeial purposes, it is often recorded as a melting range.

Methodology: Capillary Method (USP <741> / OECD 102) [1][3][4][5][6]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[3]

-

Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath and a precision thermometer is used.

-

Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a controlled rate, typically 1 °C/minute, when approaching the expected melting point.[3][4]

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded to define the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Ebulliometer Method (OECD 103) [2][7][8]

-

Apparatus: An ebulliometer, a device for precise measurement of boiling points, is used. It consists of a boiling flask, a condenser, and a temperature sensor.

-

Procedure: A sample of this compound is placed in the boiling flask. The substance is heated, and the temperature of the boiling liquid and its vapor are measured under equilibrium conditions at a defined pressure.

-

Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method [9][10][11][12][13]

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The pKa is a measure of the strength of an acid in solution. The sulfonamide group has an acidic proton.

Methodology: Potentiometric Titration [14][15][16][17][18]

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids.

Methodology: Shake-Flask Method (OECD 107) [19][20][21][22][23]

-

System Preparation: n-Octanol and water are pre-saturated with each other. A known amount of this compound is dissolved in either the n-octanol or water phase.

-

Partitioning: The two phases are mixed in a flask and agitated until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualization of Experimental Workflow and Biological Context

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties discussed.

Generalized Mechanism of Action for Sulfonamides

Sulfonamides typically exert their biological effects through the inhibition of specific enzymes. As an antibacterial agent, the primary mechanism is the disruption of the folic acid synthesis pathway in bacteria.[24][25][26][27][28] Additionally, sulfonamides are known inhibitors of carbonic anhydrase.[29][30][31][32][33]

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for this compound. The presented information is crucial for researchers in the fields of medicinal chemistry, pharmacology, and drug development, enabling a foundational understanding of the compound's properties and facilitating further investigation into its potential therapeutic applications. The visualization of experimental workflows and the generalized mechanism of action for sulfonamides offer a clear and concise summary to aid in research and development efforts.

References

- 1. scribd.com [scribd.com]

- 2. oecd.org [oecd.org]

- 3. thinksrs.com [thinksrs.com]

- 4. uspbpep.com [uspbpep.com]

- 5. thinksrs.com [thinksrs.com]

- 6. drugfuture.com [drugfuture.com]

- 7. oecd.org [oecd.org]

- 8. lcslaboratory.com [lcslaboratory.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. m.youtube.com [m.youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]

- 14. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. oecd.org [oecd.org]

- 20. enfo.hu [enfo.hu]

- 21. oecd.org [oecd.org]

- 22. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. nbinno.com [nbinno.com]

- 25. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 26. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 27. m.youtube.com [m.youtube.com]

- 28. my.clevelandclinic.org [my.clevelandclinic.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. ingentaconnect.com [ingentaconnect.com]

- 32. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-sulfonamide (CAS: 112894-47-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative with a dihydrobenzofuran core. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and potential pharmacological activities. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide consolidates the existing information and provides context based on related chemical structures.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 112894-47-0 | N/A |

| Molecular Formula | C₈H₉NO₃S | [1] |

| Molecular Weight | 199.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1OC2=CC=C(C=C2C1)S(=O)(=O)N | [1] |

| Melting Point | 164-166 °C | [2] |

| Boiling Point | 402.3 °C at 760 mmHg | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Information not available | N/A |

Synthesis

A general method for the synthesis of this compound has been described in the patent literature. The synthesis typically involves the sulfonation of 2,3-dihydrobenzofuran followed by conversion of the resulting sulfonic acid to the sulfonamide.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-dihydrobenzofuran

-

Sulfur trioxide-pyridine complex

-

Thionyl chloride

-

Ammonia (aqueous solution)

-

Appropriate solvents (e.g., dichloromethane, diethyl ether)

Procedure:

-

Sulfonation: 2,3-dihydrobenzofuran is reacted with a sulfonating agent, such as sulfur trioxide-pyridine complex, in an inert solvent like dichloromethane at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

-

Formation of Sulfonyl Chloride: The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride. This is typically achieved by treating the sulfonic acid with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at reflux until the conversion is complete. Excess thionyl chloride is removed by distillation under reduced pressure.

-

Ammonolysis: The crude sulfonyl chloride is dissolved in a suitable solvent, such as diethyl ether, and slowly added to a cooled, concentrated aqueous solution of ammonia. The reaction is stirred vigorously to ensure complete conversion to the sulfonamide.

-

Purification: The product, this compound, is then isolated by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

It is important to note that this is a generalized protocol based on standard synthetic methodologies for sulfonamides and information from patent literature. Specific reaction conditions, such as stoichiometry, temperature, and reaction times, may require optimization for optimal yield and purity.

Potential Biological Activity and Mechanism of Action

While specific in-depth studies on the biological activity of this compound are not extensively reported, its chemical structure suggests potential activities as a diuretic and an anti-inflammatory agent based on the known pharmacology of sulfonamide and benzofuran moieties.

Diuretic Activity

The sulfonamide group is a key pharmacophore in a major class of diuretics. These compounds typically exert their effects by inhibiting specific ion transporters in the renal tubules, leading to increased excretion of sodium and water.

Hypothesized Mechanism of Action:

It is proposed that this compound may act as a diuretic by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney[3]. This inhibition would lead to a decrease in the reabsorption of sodium and chloride ions, resulting in increased water excretion (diuresis). This mechanism is characteristic of thiazide and thiazide-like diuretics.

Anti-inflammatory Activity

The sulfonamide moiety is also present in a class of anti-inflammatory drugs known as cyclooxygenase (COX) inhibitors. Furthermore, various benzofuran derivatives have been investigated for their anti-inflammatory properties.

Hypothesized Mechanism of Action:

This compound may exhibit anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2[3]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the production of prostaglandins is reduced, leading to an anti-inflammatory response.

Experimental Protocols for Biological Evaluation

While specific experimental data for this compound is lacking, the following are generalized protocols that can be adapted to evaluate its potential diuretic and anti-inflammatory activities.

In Vivo Diuretic Activity Assay

Animal Model: Male Wistar rats (150-200 g)

Procedure:

-

Animals are fasted overnight with free access to water.

-

On the day of the experiment, animals are orally administered a saline load (0.9% NaCl, 25 mL/kg) to ensure a uniform state of hydration.

-

Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., hydrochlorothiazide, 10 mg/kg), and test groups receiving different doses of this compound.

-

Immediately after treatment, animals are placed in individual metabolic cages.

-

Urine is collected at predetermined time intervals (e.g., 2, 4, 6, 8, and 24 hours).

-

The total urine volume for each animal is recorded.

-

Urine samples are analyzed for electrolyte content (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.

-

Diuretic activity is calculated as the ratio of urine volume in the test group to the urine volume in the control group. Natriuretic and kaliuretic activities are similarly calculated based on electrolyte excretion.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Method: Enzyme Immunoassay (EIA)

Procedure:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

-

The enzyme is pre-incubated with the test compound or vehicle control for a short period at 37 °C.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time and then stopped.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay kit.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound is a compound of interest due to its structural similarity to known diuretic and anti-inflammatory agents. This technical guide has summarized its known chemical properties and provided a plausible synthetic route. While its biological activities have been hypothesized based on its chemical structure, there is a clear need for dedicated research to quantify its diuretic and COX inhibitory effects. Future studies should focus on performing the described experimental protocols to determine specific quantitative data, such as in vivo diuretic efficacy and in vitro IC50 values for COX-1 and COX-2 inhibition. Furthermore, pharmacokinetic and metabolic studies would be crucial to assess its drug-like properties and potential for further development. The exploration of its effects on other related signaling pathways could also unveil novel therapeutic applications for this and related dihydrobenzofuran sulfonamides.

Data Presentation Summary

As specific quantitative data for this compound is not available in the public domain, the following tables are presented as templates for how such data should be structured once obtained through experimental investigation.

Table 1: In Vivo Diuretic Activity

| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Na+ Excretion (mmol/24h) | K+ Excretion (mmol/24h) |

| Vehicle Control | - | |||

| Positive Control | ||||

| Compound X | ||||

| Compound Y |

Table 2: In Vitro COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Positive Control | |||

| Compound X | |||

| Compound Y |

Logical Relationships and Workflows

References

The Multifaceted Biological Activities of Benzofuran-Based Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of the benzofuran scaffold with a sulfonamide moiety has given rise to a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of benzofuran-based sulfonamides, with a focus on their applications as enzyme inhibitors, anticancer agents, and antimicrobial therapeutics.

Core Biological Activities and Quantitative Data

Benzofuran-based sulfonamides have demonstrated significant potential across multiple therapeutic areas. Their activity is often attributed to the synergistic combination of the benzofuran nucleus, a privileged scaffold in medicinal chemistry, and the pharmacologically versatile sulfonamide group.[1][2][3]

Enzyme Inhibition: Targeting Carbonic Anhydrases

A primary area of investigation for benzofuran-based sulfonamides is their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[4][5] Certain isoforms, such as CA IX and XII, are associated with tumorigenesis, making them attractive targets for anticancer drug development.[4][6]

A series of novel benzofuran-based sulfonamides demonstrated potent, nanomolar-range inhibition of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII.[1][4] The synthesis involved linking a zinc-anchoring benzenesulfonamide moiety to a benzofuran tail via hydrazine or hydrazide linkers.[4]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 4a | - | - | 33.3 | - | [4] |

| 5b | - | - | 27.7 | - | [4] |

| 9a | - | - | 32.8 | - | [4] |

| 9c | - | - | 10.0 | - | [4] |

| 10a-d | - | - | 51.1 - 97.5 | 10.1 - 71.8 | [4] |

| AAZ (Acetazolamide) | - | - | 25.0 | - | [4] |

Table 1: Carbonic Anhydrase Inhibition Data for Selected Benzofuran-Based Sulfonamides.[4]

Anticancer Activity

The anticancer potential of benzofuran-based sulfonamides has been explored through various mechanisms, including the inhibition of cancer-related enzymes and direct cytotoxic effects on tumor cell lines.[7][8][9]

Some of the same compounds evaluated for CA inhibition were also screened for antiproliferative activity against a panel of sixty cancer cell lines by the National Cancer Institute (NCI).[1][4] While many showed non-significant antiproliferative activity, compounds 5b and 10b exhibited selective and moderate growth inhibitory effects against certain cancer cell lines.[1][4] Another study identified a benzofuransulfonamide (1a ) with broad-spectrum antiproliferative activities, leading to the synthesis of more potent analogs like 1h , which showed an IC₅₀ value of 4.13 µM against NCI-H460 cells and induced apoptosis.[8]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1h | NCI-H460 | 4.13 | [8] |

| Cisplatin | NCI-H460 | 4.52 | [8] |

| 30a | HepG2 | - | [9] |

| 31c | MCF-7, HepG2 | - | [9] |

| 16b | A549 | 1.48 | [9] |

Table 2: Anticancer Activity of Selected Benzofuran-Based Sulfonamides.[8][9]

Antimicrobial Activity

Benzofuran-based sulfonamides have also been investigated for their antibacterial and antifungal properties.[2][10] The sulfonamide moiety is a well-established antibacterial pharmacophore, and its combination with benzofuran has yielded compounds with promising activity against various pathogens.[11][12]

Novel benzo[b]furan derivatives bearing sulfonamide moieties have shown good to excellent activity against bacterial species such as S. aureus, S. pyogenes, E. coli, and P. aeruginosa.[2] Another study highlighted that compounds with a hydroxyl group at the C-6 position of the benzofuran ring exhibited excellent antibacterial activities, with MIC₈₀ values ranging from 0.78 to 3.12 µg/mL.[2]

| Compound Series | Bacterial Strains | MIC Range | Reference |

| 6-hydroxy benzofurans (15, 16) | Various | 0.78 - 3.12 µg/mL (MIC₈₀) | [2] |

| Bromo-substituted benzofurans (23, 24) | Various | 29.76 - 31.96 mmol/L | [2] |

| Sulfonyl derivatives (35) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Good to excellent activity | [2] |

Table 3: Antimicrobial Activity of Benzofuran-Based Sulfonamides.[2]

Experimental Protocols

Synthesis of Benzofuran-Based Sulfonamides (General Scheme)

A common synthetic route involves the condensation of a 2-acetylbenzofuran derivative with a hydrazinylbenzenesulfonamide in a suitable solvent, such as glacial acetic acid, under reflux.[4]

Detailed Protocol Example: The synthesis of benzofuran-based sulfonamides 4a,b and 5a,b was achieved by the condensation of 2-acetylbenzofuran (1a) or 5-bromo-2-acetylbenzofuran (1b) with 4-hydrazinylbenzenesulfonamide (2) or 4-(hydrazinecarbonyl)benzenesulfonamide (3) in refluxing glacial acetic acid.[4]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is typically evaluated using a stopped-flow CO₂ hydrase assay.[4] This method measures the enzyme-catalyzed hydration of CO₂.

Protocol Outline:

-

Prepare solutions of the purified hCA isoforms, the benzofuran-based sulfonamide inhibitors at various concentrations, and a CO₂-saturated buffer.

-

Utilize a stopped-flow instrument to rapidly mix the enzyme and inhibitor solutions with the CO₂ substrate solution.

-

Monitor the change in pH over time using a pH indicator.

-

Calculate the initial rates of reaction at different inhibitor concentrations.

-

Determine the inhibition constants (Kᵢ) by analyzing the rate data.[13][14]

Anticancer Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[15][16][17]

Protocol Outline:

-

Cancer cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of the benzofuran-based sulfonamide compounds.

-

After a specified incubation period (e.g., 48-72 hours), MTT reagent is added to each well.

-

Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance data.[18][19]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is commonly determined using the broth microdilution method.[2][20]

References

- 1. researchgate.net [researchgate.net]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. superchemistryclasses.com [superchemistryclasses.com]

- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

- 20. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Technical Guide

Disclaimer: This technical guide explores the potential therapeutic targets of 2,3-Dihydro-1-benzofuran-5-sulfonamide based on its chemical structure and the known biological activities of related compounds. As of this writing, there is a notable lack of publicly available primary research articles detailing the specific biological activity and quantitative data for this exact molecule. The information presented herein is extrapolated from studies on structurally similar benzofuran and sulfonamide derivatives and should be interpreted as a theoretical framework for future investigation.

Introduction

This compound is a heterocyclic compound that incorporates two key pharmacophores: a dihydrobenzofuran nucleus and a sulfonamide functional group. This unique combination suggests a range of potential biological activities, as derivatives containing these moieties have been explored for various therapeutic applications. While this specific compound is cited in numerous patents as a potential intermediate in the synthesis of more complex molecules, including treatments for cancer, inflammation, and neurological disorders, a comprehensive biological profile has not been publicly detailed.[1][2][3] This guide will, therefore, focus on the most probable therapeutic targets based on the established pharmacology of the benzofuran and sulfonamide scaffolds.

Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established zinc-binding group that is characteristic of a large class of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.

Particularly, the tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. The inhibition of these isoforms is a validated strategy in oncology.

While no direct inhibition data exists for this compound, novel benzofuran-based sulfonamides have been synthesized and shown to be potent and selective inhibitors of these tumor-related CAs.[4]

Quantitative Data for Structurally Related Benzofuran Sulfonamides

The following table summarizes the inhibition constants (Kᵢ) for a series of novel benzofuran-based sulfonamides against four human carbonic anhydrase isoforms. This data is presented to illustrate the potential potency and selectivity that the benzofuran sulfonamide scaffold can achieve.

| Compound Reference | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Compound 9a | 2503 | 571 | 97.5 | 71.8 |

| Compound 9b | 394 | 196 | 10.0 | 13.0 |

| Compound 9c | 1499 | 342 | 59.9 | 26.0 |

Data extracted from a study on novel benzofuran-based sulfonamides and does not include this compound.[4]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This is a generalized protocol for determining the inhibitory activity of a compound against carbonic anhydrase.

-

Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5). The test compound, this compound, is dissolved in a solvent such as DMSO to create a stock solution.

-

Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution (at a final concentration in the low nanomolar range) pre-incubated with varying concentrations of the inhibitor. The other syringe contains a CO₂-saturated solution in buffer with a pH indicator (e.g., p-nitrophenol).

-

Data Acquisition: The two solutions are rapidly mixed, initiating the CO₂ hydration reaction. The change in absorbance of the pH indicator is monitored over time as the formation of protons causes a pH drop.

-

Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance data. These rates are then plotted against the inhibitor concentration to determine the IC₅₀ value. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathway Diagram

Caption: Role of CA IX in Tumor pH Regulation.

Cyclooxygenase (COX) Inhibition

The dihydrobenzofuran scaffold is present in compounds known to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Derivatives of 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran have been identified as inhibitors of both 5-lipoxygenase (5-LOX) and COX, with a preference for the COX-2 isoform.[4] Although quantitative data for this compound is unavailable, its structural similarity to known COX inhibitors suggests it may have similar activity.

Experimental Protocol: In Vitro COX Inhibition Assay (ELISA-based)

This protocol outlines a common method for assessing COX-1 and COX-2 inhibition.

-

Enzyme and Reagents: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate. Prostaglandin standards and antibodies for ELISA are required.

-

Incubation: The test compound, this compound, at various concentrations, is pre-incubated with either COX-1 or COX-2 in a reaction buffer (e.g., Tris-HCl) containing a heme cofactor.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid. The mixture is incubated at 37°C for a specified time (e.g., 10 minutes) to allow for the enzymatic conversion to Prostaglandin H₂ (PGH₂), which is then rapidly converted to PGE₂.

-

Reaction Termination and Measurement: The reaction is stopped by adding a quenching solution. The amount of PGE₂ produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the inhibitor to the amount produced in the control (no inhibitor). IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Diagram

Caption: Prostaglandin Biosynthesis Pathway.

Other Potential Therapeutic Targets

The patent literature suggests a broader, albeit more speculative, range of potential applications for molecules containing the this compound scaffold.

-

Sodium Channel Modulation: Aryl sulfonamides have been identified as potent and selective inhibitors of voltage-gated sodium channels (NaV), particularly the NaV1.7 isoform, which is a key target for pain therapeutics. While the initial claims for this compound mention interaction with a sodium chloride channel in the kidney, the structural features are more aligned with NaV channel inhibitors.

-

Bacterial DNA Polymerase III Inhibition: The structural similarity of sulfonamide ureas to derivatives of this compound suggests a potential for antibacterial activity through the inhibition of bacterial DNA polymerase III (PolC), a critical enzyme in bacterial DNA replication.[5]

Conclusion

This compound is a molecule with significant therapeutic potential, largely inferred from the well-documented activities of its core structural components, the dihydrobenzofuran ring and the sulfonamide group. The most promising and mechanistically plausible therapeutic targets are carbonic anhydrases (particularly CA IX and XII for oncology) and cyclooxygenases (specifically COX-2 for anti-inflammatory applications). However, it is crucial to emphasize that without direct experimental evidence, these remain hypothetical targets for this specific compound. Further research, including synthesis, in vitro enzymatic assays, and cell-based studies, is necessary to elucidate the precise biological activities of this compound and to validate its potential as a therapeutic agent.

References

- 1. US9233946B2 - Sulfonamide compounds - Google Patents [patents.google.com]

- 2. WO2013027168A1 - Novel heterocyclic compounds as bromodomain inhibitors - Google Patents [patents.google.com]

- 3. WO2017122116A1 - 6,7,8,9-TETRAHYDRO-5H-PYRIDO[2,3-d]AZEPINE DOPAMINE D3 LIGANDS - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (2034608-37-0) for sale [vulcanchem.com]

The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Discovery and History of Novel Benzofuran Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of historically significant pharmacophores into novel molecular architectures represents a cornerstone of modern drug discovery. This technical guide delves into the compelling journey of one such class of compounds: novel benzofuran sulfonamides. The benzofuran scaffold, a privileged heterocyclic motif, is prevalent in a multitude of biologically active natural products and synthetic compounds, bestowing upon them a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Juxtaposed with this is the sulfonamide group, the basis for the first commercially available synthetic antimicrobial agents, which continues to be a critical functional group in a variety of therapeutic agents.[3][4] The strategic amalgamation of these two moieties has given rise to a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of novel benzofuran sulfonamides, with a focus on their role as carbonic anhydrase inhibitors and their downstream effects on cancer-related signaling pathways.

A Historical Perspective: The Lineage of Two Pharmacological Pillars

The story of benzofuran sulfonamides is a tale of two distinct yet convergent paths in the history of medicinal chemistry.

The Sulfonamide Revolution: The era of chemotherapy was arguably ushered in by the discovery of sulfonamides. In the 1930s, at the laboratories of Bayer AG, Gerhard Domagk's pioneering work with the dye Prontosil revealed its remarkable in vivo antibacterial activity.[4][5] It was later elucidated by Ernest Fourneau that Prontosil was a prodrug, metabolically converted to the active agent, sulfanilamide.[5] This discovery triggered a "sulfa craze," leading to the development of a plethora of sulfonamide drugs and saving countless lives from bacterial infections before the advent of penicillin.[3][4] This laid the foundation for synthetic antimicrobial therapy and established the sulfonamide group as a key pharmacophore.

The Rise of the Benzofuran Scaffold: The benzofuran nucleus, first synthesized by Perkin in 1870, has long been recognized for its presence in a vast number of natural products with potent biological activities.[2] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, making them attractive starting points for drug development.[1][2] The inherent structural features of the benzofuran ring system have made it a focal point in medicinal chemistry, leading to the creation of numerous therapeutic agents.[1]

The logical evolution of medicinal chemistry led to the exploration of hybrid molecules that could potentially harness the beneficial properties of both the benzofuran and sulfonamide scaffolds, paving the way for the discovery of novel benzofuran sulfonamides.

Biological Activities and Therapeutic Potential

Novel benzofuran sulfonamides have emerged as a versatile class of compounds with a range of biological activities, most notably as potent inhibitors of carbonic anhydrases and as promising anticancer agents.

Carbonic Anhydrase Inhibition

A primary and extensively studied biological activity of benzofuran sulfonamides is their ability to inhibit carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Several isoforms of human carbonic anhydrase (hCA) are known, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and, more recently, cancer.

Of particular interest are the tumor-associated isoforms hCA IX and hCA XII. These transmembrane enzymes are typically overexpressed in hypoxic solid tumors and play a crucial role in the regulation of tumor pH, contributing to an acidic tumor microenvironment while maintaining a neutral intracellular pH.[7][8] This pH regulation is critical for tumor cell survival, proliferation, and metastasis.[9] Novel benzofuran-based sulfonamides have been designed and synthesized to selectively target these tumor-associated isoforms.[6]

Anticancer Activity

The inhibition of hCA IX and hCA XII by benzofuran sulfonamides is a key mechanism behind their observed anticancer activity. By disrupting pH regulation in the tumor microenvironment, these compounds can lead to increased intracellular acidosis, thereby inhibiting tumor growth and survival.[7][9] Beyond their effects on tumor pH, some benzofuran sulfonamides have demonstrated antiproliferative activity against a range of cancer cell lines through various mechanisms.[10][11]

Data Presentation: A Quantitative Overview

The following tables summarize the quantitative data on the inhibitory activity of representative novel benzofuran sulfonamides against various human carbonic anhydrase isoforms and their antiproliferative activity against selected cancer cell lines.

Table 1: Inhibitory Activity of Novel Benzofuran Sulfonamides against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, and XII)

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 4a | 162.8 | - | 33.3 | 26.9 | [6][12] |

| 4b | 92.7 | - | - | 38.8 | [12] |

| 5a | 37.4 | - | - | 10.1 | [12] |

| 5b | 63.9 | - | 27.7 | 32.5 | [6][12] |

| 9a | - | - | 32.8 | - | [6] |

| 9c | - | - | 10.0 | - | [6] |

| 10a | - | - | 76.6 | - | [6] |

| 10b | - | - | 51.1 | - | [6] |

| 10c | - | - | 85.4 | - | [6] |

| 10d | - | - | 97.5 | - | [6] |

| 47b | - | - | 8.4 | - | [10] |

| 47d | - | - | 5.5 | - | [10] |

| AAZ (Acetazolamide) | - | - | 25 | - | [6] |

Note: A hyphen (-) indicates that the data was not reported in the cited source.

Table 2: Antiproliferative Activity of Novel Benzofuran Sulfonamides against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1h | NCI-H460 | 4.13 | [1] |

| Cisplatin (Control) | NCI-H460 | 4.52 | [1] |

| 28g | MDA-MB-231 | 3.01 | [10] |

| 28g | HCT-116 | 5.20 | [10] |

| 28g | HT-29 | 9.13 | [10] |

| 32a | HePG2 | 8.49-16.72 | [11] |

| 32a | HeLa | 6.55-13.14 | [11] |

| 32a | MCF-7 | 4.0-8.99 | [11] |

| 33d | A-375 | 4.15 | [11] |

| 33d | MCF-7 | 3.22 | [11] |

| 33d | A-549 | 2.74 | [11] |

| 33d | HT-29 | 7.29 | [11] |

| 33d | H-460 | 3.81 | [11] |

| 47b | MDA-MB-231 | 6.27 | [10] |

| 47b | MCF-7 | 6.45 | [10] |

| 47d | MDA-MB-231 | 14.16 | [10] |

| 47d | MCF-7 | 13.79 | [10] |

| 50g | HCT-116 | 0.87 | [10] |

| 50g | HeLa | 0.73 | [10] |

| 50g | HepG2 | 5.74 | [10] |

| 50g | A549 | 0.57 | [10] |

Signaling Pathways and Mechanism of Action

The anticancer effects of benzofuran sulfonamides, particularly through the inhibition of CA IX and CA XII, are intricately linked to the modulation of key signaling pathways within the tumor microenvironment. Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1 (HIF-1) is stabilized and activates the transcription of genes that promote adaptation to low oxygen levels, including CA9, which encodes for CA IX.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]

- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. tandfonline.com [tandfonline.com]

Spectroscopic and Structural Characterization of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydro-1-benzofuran-5-sulfonamide, a molecule of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra. The information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 112894-47-0

-

Molecular Formula: C₈H₉NO₃S

-

Molecular Weight: 199.23 g/mol

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.6 - 7.8 | m | 2H | Aromatic (H-4, H-6) |

| ~7.0 | d | 1H | Aromatic (H-7) |

| ~7.2 | s | 2H | -SO₂NH₂ |

| ~4.6 | t | 2H | -OCH₂- |

| ~3.2 | t | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~160 | C-7a |

| ~140 | C-5 |

| ~128 | C-3a |

| ~125 | C-6 |

| ~120 | C-4 |

| ~110 | C-7 |

| ~71 | C-2 (-OCH₂) |

| ~29 | C-3 (-CH₂) |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3350 - 3250 | Strong, Broad | N-H stretch (sulfonamide) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | C=C stretch (aromatic) |

| 1350 - 1310 | Strong | S=O asymmetric stretch (sulfonamide) |

| 1170 - 1150 | Strong | S=O symmetric stretch (sulfonamide) |

| 1250 - 1200 | Strong | C-O-C asymmetric stretch (ether) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Proposed Fragment Ion |

| 199 | [M]⁺ (Molecular Ion) |

| 135 | [M - SO₂NH₂]⁺ |

| 120 | [C₈H₈O]⁺ |

| 92 | [C₆H₄O]⁺ |

| 79 | [SO₂NH]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with a KBr press.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of a blank KBr pellet or empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the instrument via a direct insertion probe or by dissolving it in a volatile solvent for injection.

-

-

Ionization:

-

Utilize a standard electron ionization energy of 70 eV to fragment the molecule.

-

-

Mass Analysis:

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. Relate the observed fragments to the structure of the molecule.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

A Technical Guide to 2,3-Dihydro-1-benzofuran-5-sulfonamide Derivatives and Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Executive Summary: The 2,3-dihydro-1-benzofuran scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] When combined with the versatile sulfonamide pharmacophore, it gives rise to a class of molecules with significant therapeutic potential.[4][5] This technical guide provides an in-depth overview of 2,3-dihydro-1-benzofuran-5-sulfonamide and its analogs, targeting researchers, scientists, and drug development professionals. It covers key synthesis strategies, diverse biological activities including carbonic anhydrase inhibition and diuretic effects, and critical structure-activity relationships that govern their efficacy.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds found in nature and obtainable through synthesis, known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The 2,3-dihydro-1-benzofuran substructure, in particular, serves as a valuable platform for the design of novel therapeutic agents.[1] The incorporation of a sulfonamide group, a moiety present in many clinically approved drugs, often imparts strong and specific interactions with biological targets, most notably metalloenzymes.[5][6] This document consolidates current knowledge on derivatives of this compound, focusing on their synthesis, mechanisms of action against key biological targets, and the structural modifications that influence their potency and selectivity.

Synthesis Strategies

The synthesis of this class of compounds involves the initial formation of the core heterocyclic system followed by functionalization with the sulfonamide group.

Synthesis of the this compound Core

The primary route to this compound begins with the sulfonation of 2,3-dihydrobenzofuran. A common method involves reacting 2,3-dihydrobenzofuran with a sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex to introduce the sulfonic acid group at the 5-position. The intermediate is then converted to the more reactive sulfonyl chloride using an agent like thionyl chloride. Subsequent reaction with ammonia or an appropriate amine yields the final sulfonamide.[7]

Synthesis of Analogs

A variety of analogs can be synthesized by modifying the core structure or the sulfonamide group. For instance, 2,3-dihydrobenzofuran-7-carboxamide derivatives, which act as PARP-1 inhibitors or 5-HT3 receptor antagonists, are synthesized from the corresponding carboxylic acid, which is then activated and reacted with a desired amine.[8][9] The synthesis of the benzofuran core itself can be achieved through various organic reactions, including the Rh(III)-catalyzed C-H activation and carbooxygenation of 1,3-dienes.[10]

Biological Activities and Mechanisms of Action

Derivatives of this scaffold have been shown to interact with several important biological targets, leading to a range of pharmacological effects.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is a classic zinc-binding group, making these compounds potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the hydration of CO₂.[6][11] Novel benzofuran-based sulfonamides have been shown to be effective inhibitors of various human CA (hCA) isoforms, including the tumor-associated hCA IX and XII.[12] This makes them promising candidates for the development of anticancer agents. The inhibition mechanism involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing the catalytic water molecule.

Table 1: Carbonic Anhydrase Inhibition Data for Benzofuran-based Sulfonamides

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

|---|---|---|---|---|---|

| Arylsulfonehydrazone 9a | >10000 | 550.7 | 97.5 | 71.8 | [12] |

| Arylsulfonehydrazone 9b | >10000 | 285.4 | 10.0 | 10.1 | [12] |

| Arylsulfonehydrazone 9c | 3943.3 | 196.3 | 25.4 | 19.3 |[12] |

Diuretic and Antihypertensive Activity

This compound is described as a diuretic that can be effective in treating hypertension.[13] Its mechanism is attributed to binding to the sodium chloride channel in the kidney's distal tubule, which increases water secretion through osmotic pressure.[13] This action classifies it and its derivatives among loop diuretics.[14] Some derivatives have also been found to block the cyclooxygenase (COX) enzyme, which may contribute to their overall cardiovascular effects.[13]

PARP-1 Inhibition

Analogs, specifically 2,3-dihydrobenzofuran-7-carboxamides, have been identified as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[8] PARP-1 inhibitors are a significant class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The most potent compounds in this series have IC₅₀ values in the nanomolar range.[8]

Table 2: PARP-1 Inhibition Data for 2,3-Dihydrobenzofuran-7-carboxamide Analogs

| Compound | Substitution | PARP-1 IC₅₀ (µM) | Reference |

|---|---|---|---|

| 58 | 3',4'-dihydroxybenzylidene | 0.531 | [8] |

| 59 | 2',4'-dihydroxybenzylidene | 0.753 | [8] |

| 66 | 4'-(N-methylpiperazin-1-yl)ethoxy | 0.155 | [8] |

| 72 | 4'-(2-(N-methylpiperazin-1-yl)ethyl)sulfamoyl | 0.079 | [8] |

| Veliparib | Reference Drug | 0.005 |[8] |

Serotonin (5-HT₃) Receptor Antagonism

A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and found to be potent antagonists of the serotonin-3 (5-HT₃) receptor.[9] These receptors are involved in nausea and vomiting, particularly chemotherapy-induced emesis. The most active compound in the series displayed a very high affinity for the 5-HT₃ receptor with a Kᵢ value of 0.055 nM.[9]

Table 3: 5-HT₃ Receptor Antagonism Data

| Compound | Structure | 5-HT₃ Binding Kᵢ (nM) | Anti-emetic ED₅₀ (µg/kg i.v.) | Reference |

|---|

| 24 | (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,2-dimethyl | 0.055 | 0.18 |[9] |

Structure-Activity Relationship (SAR) Analysis

The biological activity of these compounds is highly dependent on their substitution patterns.

-

For PARP-1 Inhibition : The presence of hydroxyl groups on the benzylidene ring at the 2-position of the dihydrobenzofuranone core is crucial for potency. A 3',4'-dihydroxy substitution was found to be highly favorable. Replacing the 4'-hydroxyl with heterocyclic moieties connected via linkers significantly improved inhibitory activity.[8]

-

For 5-HT₃ Antagonism : The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring increased pharmacological activity, with dimethyl substitution being the most potent. Stereochemistry also plays a critical role; the (2S)-methyl group and the (S)-1-azabicyclo[2.2.2]octan-3-yl moiety were shown to enhance activity significantly.[9]

-

For Carbonic Anhydrase Inhibition : The "tail" portion of the molecule (the benzofuran ring system) interacts with residues at the entrance of the active site cavity and is a key determinant of isoform selectivity.[11][12] Modifications to this tail can be used to tune the inhibition profile against different CA isoforms.

References

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 112894-47-0 | MEA89447 [biosynth.com]

- 14. CA1265800A - 2,3-dihydrobenzofuran-5-sulfonamide derivatives - Google Patents [patents.google.com]

Navigating the Uncharted Territory: The Safety and Toxicity Profile of 2,3-Dihydro-1-benzofuran-5-sulfonamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific safety and toxicity data for 2,3-Dihydro-1-benzofuran-5-sulfonamide. This guide, therefore, aims to provide a potential toxicological profile by extrapolating from data on the parent molecule, 2,3-dihydrobenzofuran, and the broader class of sulfonamide-containing compounds. The information presented herein should be interpreted with caution and is intended to guide future research rather than serve as a definitive assessment.

Introduction

This compound is a chemical entity with potential pharmacological applications, identified as a diuretic that may act by binding to the sodium chloride channel in the kidney's distal tubule.[1] Additionally, it has been suggested to inhibit the cyclooxygenase (COX) enzyme, which would reduce prostaglandin synthesis.[1] These mechanisms of action suggest its potential utility in conditions such as hypertension. However, a thorough understanding of its safety and toxicity is paramount for any further development. This document collates available information on structurally related compounds to infer a preliminary safety profile for this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 112894-47-0 | [1][2][3] |

| Molecular Formula | C8H9NO3S | [1][2][3] |

| Molecular Weight | 199.23 g/mol | [1] |

| Melting Point | 164-166°C | [2] |

Potential Pharmacological and Toxicological Mechanisms

The dual-action of this compound as a diuretic and a COX inhibitor suggests two primary signaling pathways of interest.

References

Methodological & Application

In Vitro Assay Protocols for 2,3-Dihydro-1-benzofuran-5-sulfonamide and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,3-Dihydro-1-benzofuran-5-sulfonamide is a sulfonamide-containing compound with potential therapeutic applications. Structurally, it belongs to the benzofuran class of heterocyclic compounds. While specific in vitro biological data for this compound is not extensively available in the public domain, the broader classes of benzofuran sulfonamides and sulfonamides, in general, have been evaluated for their inhibitory activity against various enzymes, notably carbonic anhydrases (CAs) and cyclooxygenases (COXs).[1][2][3] This document provides detailed protocols for in vitro assays relevant to these potential targets and presents available data on structurally related compounds to guide research and development efforts.

The sulfonamide moiety is a well-established pharmacophore known to inhibit carbonic anhydrases, enzymes crucial for pH regulation, CO2 transport, and various biosynthetic pathways.[1][4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and some types of cancer.[1][5][6] Additionally, some sulfonamides have been investigated as inhibitors of cyclooxygenases (COX-1 and COX-2), key enzymes in the inflammatory pathway that convert arachidonic acid to prostaglandins.[3][7]

The protocols detailed below describe standard in vitro methods to assess the inhibitory potential of this compound and its analogs against these enzyme targets.

Data Presentation

Table 1: In Vitro Inhibition Data of Benzofuran-Based Sulfonamides against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, and XII) [1]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 4a | 4625 | 888.2 | 33.3 | 45.5 |

| 4b | 398.5 | 111.9 | 75.8 | 62.9 |

| 5a | 256.3 | 98.3 | 97.5 | 71.8 |

| 5b | 37.4 | 12.3 | 27.7 | 10.1 |

| 9a | 1251.5 | 632.7 | 32.8 | 48.1 |

| 9b | 3945.2 | 571.4 | 10.0 | 14.2 |

| 9c | 2503.3 | 196.3 | 10.0 | 26.0 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Note: The compound numbers (e.g., 4a, 5b) are as designated in the source publication.[1] Kᵢ represents the inhibition constant.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol is adapted from methodologies used for evaluating benzofuran-based sulfonamides.[1]

Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by a stopped-flow instrument, which measures the change in pH using a colorimetric indicator as the reaction proceeds.

Materials and Reagents:

-

Human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

This compound (or test compound)

-

Acetazolamide (positive control)

-

HEPES buffer (20 mM, pH 7.4)

-

Phenol red (pH indicator)

-

CO₂-saturated water

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the test compound and acetazolamide in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the stock solutions in DMSO to create a range of concentrations for testing.

-

Prepare the assay buffer containing HEPES and phenol red.

-

Prepare a fresh solution of CO₂-saturated water immediately before the experiment.

-

-

Enzyme and Inhibitor Pre-incubation:

-

Add the desired concentration of the hCA isoform to the assay buffer.

-

Add the test compound or control at various concentrations to the enzyme solution.

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

-

Reaction Measurement:

-

Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

-

Monitor the change in absorbance of the phenol red indicator over time as the pH decreases due to the formation of carbonic acid.

-

The initial rates of the reaction are determined from the slope of the absorbance curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Cyclooxygenase (COX) Inhibition Assay (Fluorescent Inhibitor Screening Assay)

This is a general protocol for a commercially available fluorescent COX inhibitor screening assay.

Principle: This assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a fluorogenic substrate by PGG₂, the product of the cyclooxygenase reaction, to produce a highly fluorescent product. The fluorescence intensity is proportional to the COX activity.

Materials and Reagents:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Fluorogenic substrate (e.g., ADHP)

-

Heme (cofactor)

-

This compound (or test compound)

-

Celecoxib or Indomethacin (positive controls)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

DMSO

-

Black 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the test compound and controls in DMSO.

-

Create serial dilutions of the stock solutions.

-

-

Assay Reaction:

-

To each well of the black 96-well plate, add the assay buffer, heme, and the fluorogenic substrate.

-

Add the test compound or control at various concentrations. For the control wells (100% activity), add DMSO.

-

Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for a defined period (e.g., 10-20 minutes).

-

-

Data Analysis:

-